molecular formula C6H14ClNO2 B554704 Pht-val-OH CAS No. 6306-54-3

Pht-val-OH

Cat. No.: B554704
CAS No.: 6306-54-3
M. Wt: 247.25 g/mol
InChI Key: KUGLDBMQKZTXPW-JEDNCBNOSA-N
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Description

Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound with the molecular formula C13H13NO4. It is a derivative of phthalic acid with a valine amino acid group attached to it. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pht-val-OH can be synthesized from phthalic anhydride and L-valine. The synthesis involves the dehydrative condensation of phthalic anhydride with L-valine under high temperatures . Another method involves the N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using potassium phthalimide (Gabriel Synthesis) .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of microwave irradiation presents noteworthy advantages over conventional heating, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Pht-val-OH undergoes various chemical reactions, including:

    Oxidation: Using reagents like KMnO4, OsO4, and CrO3/Py.

    Reduction: Using reagents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.

    Substitution: N-alkylation using alkyl halides and cesium carbonate as the base in anhydrous N,N-dimethylformamide.

Common Reagents and Conditions

Common reagents include potassium phthalimide, alkyl halides, cesium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalic acid derivatives, while reduction reactions may produce phthalimide derivatives .

Scientific Research Applications

Pht-val-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and peptide synthesis.

    Biology: Studied for its potential therapeutic applications, including its role in drug development.

    Medicine: Investigated for its potential use in treating various medical conditions.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pht-val-OH include:

    Phthalic Acid: The parent compound from which this compound is derived.

    Valine: The amino acid component of this compound.

    Phthalimide: A related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of a phthalic acid derivative with an amino acid, providing it with distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPGCXIZVZSEC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-54-3
Record name 6306-54-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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